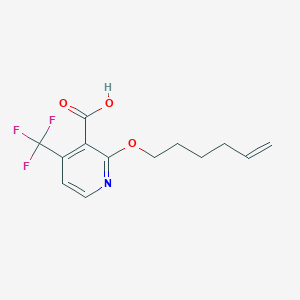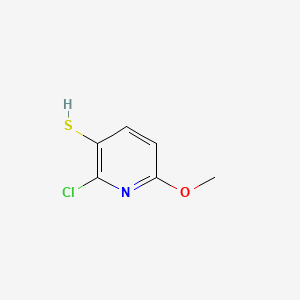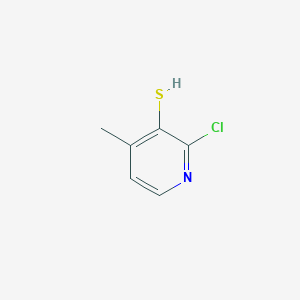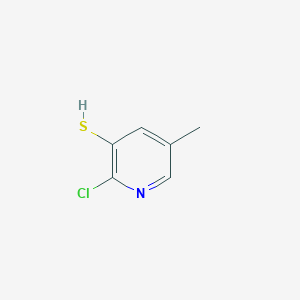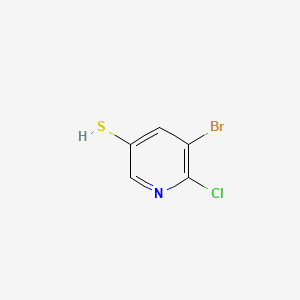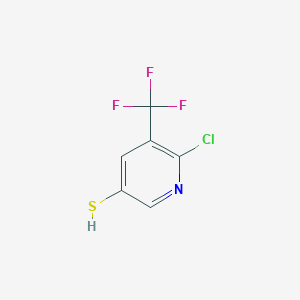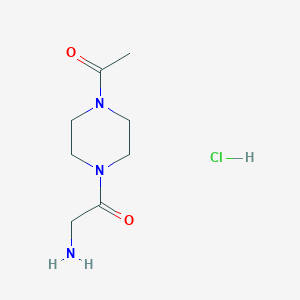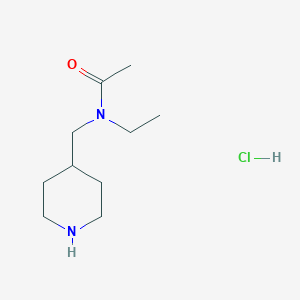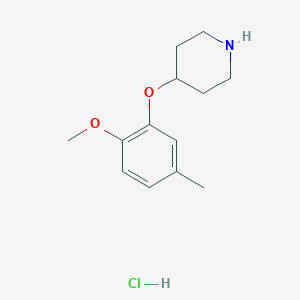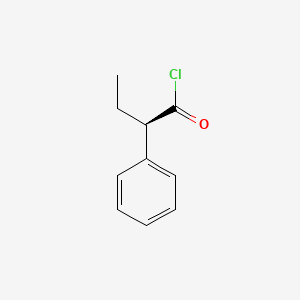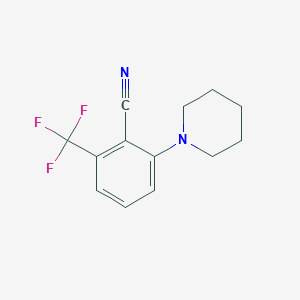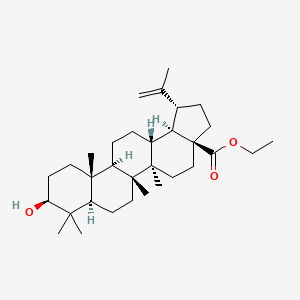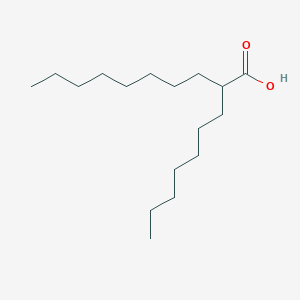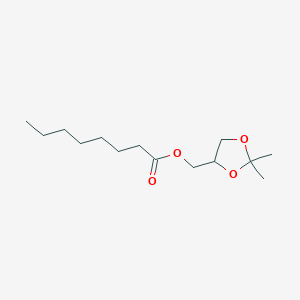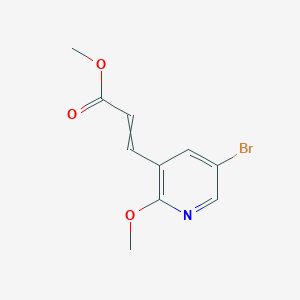
3-(5-Bromo-2-methoxy-pyridin-3-yl)-acrylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-methoxy-pyridin-3-yl)-acrylic acid methyl ester: is an organic compound characterized by the presence of a brominated pyridine ring and an acrylic acid ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-methoxy-pyridin-3-yl)-acrylic acid methyl ester typically involves the following steps:
Bromination: The starting material, 2-methoxy-pyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Acryloylation: The brominated intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine to form the acrylic acid derivative.
Esterification: Finally, the acrylic acid derivative is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the brominated pyridine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science:
Agrochemicals: Investigated for use in the synthesis of agrochemical compounds.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-methoxy-pyridin-3-yl)-acrylic acid methyl ester involves interactions with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The acrylic acid ester group may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- 2-amino-5-bromopyridin-3-ol
- 5-Bromo-2-methoxy-3-methylpyridine
Uniqueness: 3-(5-Bromo-2-methoxy-pyridin-3-yl)-acrylic acid methyl ester is unique due to the presence of both a brominated pyridine ring and an acrylic acid ester group
Propiedades
IUPAC Name |
methyl 3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-14-9(13)4-3-7-5-8(11)6-12-10(7)15-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKHKQXOIJBPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
